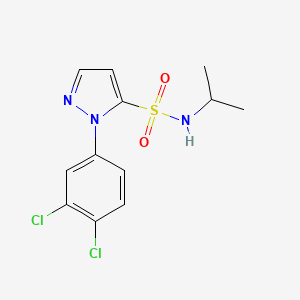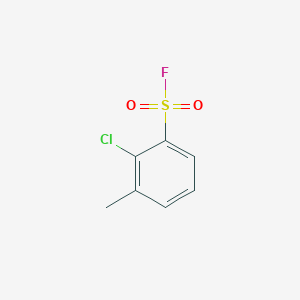
2-Chloro-3-methylbenzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbenzenesulfonyl fluoride can be achieved through several methods. One common method involves the reaction of 2-chloro-3-methylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . The reaction typically proceeds under mild conditions and yields the desired sulfonyl fluoride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. One such method includes the use of sulfuryl fluoride (SO2F2) gas as an electrophilic fluorinating agent. This method allows for the direct fluorination of sulfonyl chlorides to produce sulfonyl fluorides in high yields .
化学反応の分析
Types of Reactions
2-Chloro-3-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro derivatives and halogenated derivatives.
科学的研究の応用
2-Chloro-3-methylbenzenesulfonyl fluoride has several applications in scientific research:
Chemical Biology: It is used as a covalent probe to study enzyme active sites and protein interactions.
Medicinal Chemistry: The compound is employed in the design of enzyme inhibitors, particularly serine protease inhibitors.
Material Science: It is used in the synthesis of functional materials, including polymers and coatings
作用機序
The mechanism of action of 2-Chloro-3-methylbenzenesulfonyl fluoride involves its reactivity as an electrophilic sulfonyl fluoride. The compound can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity by blocking the active site or altering the protein’s conformation .
類似化合物との比較
Similar Compounds
- 2-Chlorobenzenesulfonyl Fluoride
- 3-Methylbenzenesulfonyl Fluoride
- 4-Chloro-3-methylbenzenesulfonyl Fluoride
Uniqueness
2-Chloro-3-methylbenzenesulfonyl fluoride is unique due to the presence of both a chloro and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different steric and electronic effects, making it a valuable tool in synthetic chemistry and biological studies .
特性
CAS番号 |
30885-55-3 |
|---|---|
分子式 |
C7H6ClFO2S |
分子量 |
208.64 g/mol |
IUPAC名 |
2-chloro-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3 |
InChIキー |
SMDVXIHWBZHFLR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


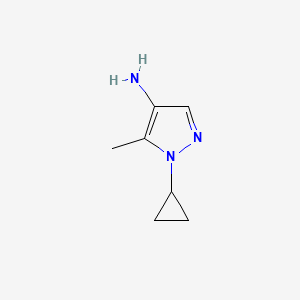
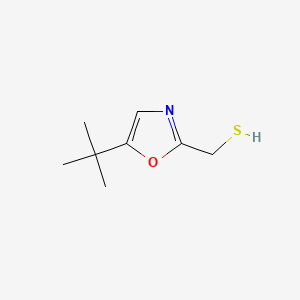
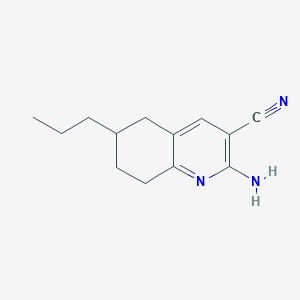
![3-Aminobicyclo[3.3.1]nonan-1-ol](/img/structure/B13631107.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
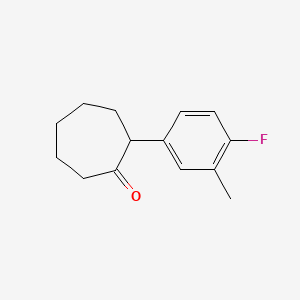
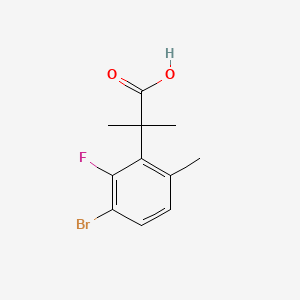

![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
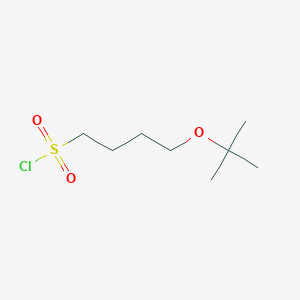
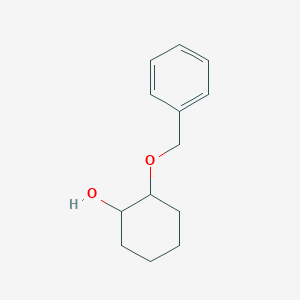
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
